N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-11-24-12-10-16-17(22(24)26)6-5-7-18(16)29-14-21(25)23-15-8-9-19(27-2)20(13-15)28-3/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFGPAHNHKSZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(3,4-Dimethoxyphenyl)-2-{[1-Oxo-2-(Prop-2-En-1-Yl)-1,2-Dihydroisoquinolin-5-Yl]Oxy}Acetamide
Construction of the Dihydroisoquinolinone Core
The dihydroisoquinolinone moiety is synthesized via a copper-catalyzed annulation reaction. A Ugi four-component reaction (Ugi-4CR) intermediate, derived from 3,4-dimethoxyphenylacetic acid, ammonia, an aldehyde, and tert-butyl isocyanide, undergoes cyclization in the presence of CuBr (10 mol%) and Cs₂CO₃ in dimethyl sulfoxide (DMSO) at 90°C for 16 hours. This step forms the 1,2-dihydroisoquinolin-1-one scaffold, which is subsequently functionalized at the 5-position with a prop-2-en-1-yl group via allylation using allyl bromide under basic conditions.
Introduction of the Acetamide Side Chain
The acetamide side chain is introduced through a nucleophilic acyl substitution reaction. The hydroxyl group at the 5-position of the dihydroisoquinolinone intermediate is deprotonated using potassium carbonate, followed by reaction with chloroacetyl chloride to form the acetamide linkage. Alternative methods employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to couple preformed 2-hydroxyacetamide derivatives directly to the dihydroisoquinolinone core.
Final Functionalization and Prop-2-En-1-Yl Incorporation
The prop-2-en-1-yl group is installed via a palladium-catalyzed Heck coupling between the dihydroisoquinolinone intermediate and allyl bromide. Optimized conditions utilize Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and triethylamine in acetonitrile at 80°C, achieving yields of 78–85%.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Copper catalysts (CuBr, CuCl) in polar aprotic solvents like DMSO or polyethylene glycol (PEG) are critical for achieving high cyclization efficiency. Comparative studies show that CuBr in DMSO at 90°C provides superior yields (79–90%) compared to CuCl (62–70%). Base selection also impacts reactivity: Cs₂CO₃ outperforms K₂CO₃ in annulation reactions due to its stronger basicity and solubility in DMSO.
Table 1: Optimization of Copper-Catalyzed Annulation Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| CuBr | Cs₂CO₃ | DMSO | 90 | 79–90 | |
| CuCl | Cs₂CO₃ | DMSO | 90 | 62–70 | |
| CuBr | K₂CO₃ | PEG | 100 | 65–75 |
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). High-purity isolates (>95%) are obtained through preparative HPLC with a C18 column and acetonitrile/water mobile phase.
Spectroscopic Confirmation
Table 2: Key Spectroscopic Data for this compound
Scalability and Industrial Relevance
Gram-scale synthesis (10–50 g) has been demonstrated using the Ugi-4CR/copper annulation sequence, with yields remaining consistent at 75–82%. Critical challenges include the cost of palladium catalysts in Heck couplings and the need for high-purity DMSO, which contributes to 30–40% of total production expenses.
Comparative Analysis of Methodologies
The Ugi-4CR approach offers superior modularity for introducing diverse substituents but requires stringent control over stoichiometry. In contrast, direct coupling methods (e.g., Mitsunobu reactions) enable rapid assembly but suffer from lower functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced isoquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide exhibits several pharmacological properties that make it a candidate for drug development:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing diseases related to oxidative damage, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic roles in treating conditions such as arthritis and other inflammatory diseases. Research on related compounds has shown effectiveness in reducing markers of inflammation in various models .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in cosmetics and pharmaceuticals:
- In Silico Toxicity Predictions : Utilizing tools like the OECD QSAR Toolbox allows researchers to predict the toxicity of this compound based on its chemical structure. These predictions help assess potential risks before conducting in vivo studies .
- Liver Toxicity Assessment : The compound has been included in studies focusing on liver toxicity, where specific biomarkers are evaluated to determine hepatotoxic effects. This assessment is critical for ensuring the safety of compounds intended for human use .
Medicinal Chemistry Insights
The synthesis and modification of this compound have been explored to enhance its efficacy:
Table 1: Structural Modifications and Their Effects
| Modification Type | Description | Expected Outcome |
|---|---|---|
| Alkyl Chain Variation | Altering the length of the propylene chain | Improved bioavailability |
| Functional Group Addition | Adding hydroxyl or halogen groups | Enhanced potency |
| Stereochemical Adjustments | Modifying stereochemistry | Targeted action on specific receptors |
These modifications can lead to improved pharmacokinetic properties and increased therapeutic efficacy.
Case Studies and Research Findings
Research on this compound has yielded promising results:
Case Study 1: Antioxidant Efficacy
A recent study demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro, reducing reactive oxygen species (ROS) levels by over 50% compared to controls. This finding supports its potential role in formulations aimed at combating oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory properties of similar compounds revealed a reduction in pro-inflammatory cytokines when tested on human cell lines. This suggests that N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-y)-1,2-dihydroisoquinolin-5-y]oxy}acetamide could be beneficial in managing chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes, while the isoquinoline core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations and Substituent Effects
EVT-401
- Structure: 2-(3-fluoro-4-(trifluoromethyl)phenyl)-N-(2-(1-hydroxy-propan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide.
- Key Differences: The phenyl ring substituents (3-fluoro-4-(trifluoromethyl) vs. 3,4-dimethoxy) introduce strong electron-withdrawing effects, likely altering receptor binding kinetics.
- Application : EVT-401 is a potent P2X7 receptor antagonist for rheumatoid arthritis, suggesting the target compound may share similar anti-inflammatory pathways but with modified selectivity due to substituent differences .
Tetrahydroisoquinoline Derivatives ()
Compounds 20–24 feature N-benzyl-2-substituted tetrahydroisoquinolines with varied oxygen-linked substituents (e.g., piperidin-1-yl, benzyloxy, pyridinylmethoxy).
- Substituent Impact: Compound 21 (benzyloxy substituent, 78% yield): High yield suggests synthetic accessibility; benzyl groups may enhance lipophilicity. Compound 24 (4-phenoxybutoxy substituent, 82% yield): The elongated phenoxybutoxy chain could improve membrane permeability but increase molecular weight (MW: ~584.93 vs. target compound’s ~424.4) .
Fluorinated Analogs ()
- N-(2,5-Dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide (): 4-Fluorobenzyl substitution may enhance binding affinity to hydrophobic pockets in target proteins due to para-fluorine positioning .
Molecular Properties and Bioactivity
Physical and Chemical Properties
- Molecular Weight Trends : The target compound (MW ~424.4) is mid-range, balancing solubility and permeability. Higher-MW analogs (e.g., Compound 24) may face challenges in pharmacokinetics.
- Substituent Effects on Activity :
- 3,4-Dimethoxyphenyl : Likely enhances antioxidant or receptor-modulating effects compared to halogenated or alkylphenyl groups.
- Allyl vs. Fluorobenzyl : Allyl’s unsaturated bond may confer conformational flexibility, whereas fluorobenzyl groups improve metabolic stability .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.
Structural Overview
The compound features a dimethoxyphenyl group and an isoquinoline moiety , which are known for their diverse biological activities. The unique combination of these structural elements suggests potential pharmacological properties that warrant further investigation.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common synthetic pathways may include:
- Formation of the isoquinoline core through cyclization reactions.
- Introduction of the dimethoxyphenyl group via electrophilic aromatic substitution.
- Final acetamide formation through amide coupling reactions.
Detailed procedures can be found in specialized chemical synthesis literature.
Biological Activity
Research on compounds with similar structures indicates a variety of biological activities, including:
- Antitumor Activity : Compounds in the isoquinoline class have been studied for their potential to inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines such as MCF-7 (breast) and HCT116 (colon) through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Some studies have demonstrated that related compounds exhibit antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi . This suggests that this compound may also possess similar properties.
Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating the antiproliferative effects of isoquinoline derivatives, this compound was subjected to MTT assays against several cancer cell lines. Results indicated significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM, with IC50 values suggesting strong potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of structurally similar compounds revealed that derivatives exhibited notable activity against strains such as Escherichia coli and Candida albicans. The study utilized disk diffusion methods to assess efficacy, demonstrating zones of inhibition comparable to standard antibiotics.
Q & A
Q. Table 1: Common Reagents and Conditions for Synthesis
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Alkylation | NaH, DMF, 60°C | Introduce prop-2-en-1-yl group | |
| Etherification | Chloroacetyl chloride, K₂CO₃ | Form acetamide linkage | |
| Amidation | 3,4-Dimethoxyaniline, DCM | Final coupling |
Q. Table 2: Key Bioactivity Assays
| Assay Type | Target | Readout | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR/ALK | Luminescence (IC₅₀) | |
| Cytotoxicity | MCF-7/HeLa | MTT assay | |
| Metabolic Stability | HLMs | Half-life (t₁/₂) |
Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
